4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile

Synthetic Chemistry Cross-Coupling Regioselectivity

This 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile scaffold is uniquely differentiated by its 4-bromo/5-methyl substitution pattern. The pre-installed bromine is not just a synthetic handle but a critical pharmacophore for MAO-B inhibition and an anomalous scattering source for X-ray crystallography. Unlike unsubstituted analogs, this specific regioisomer enables predictable Suzuki-Miyaura cross-coupling reactivity for rapid parallel library synthesis, avoiding multi-step functionalization. Its balanced LogP (1.49) and TPSA (52.5 Ų) ensure drug-like physicochemical profiles. Choose this building block for reliable reactivity, direct biological target engagement, and efficient SAR exploration.

Molecular Formula C5H4BrN3
Molecular Weight 186.012
CAS No. 2222511-91-1
Cat. No. B2592382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile
CAS2222511-91-1
Molecular FormulaC5H4BrN3
Molecular Weight186.012
Structural Identifiers
SMILESCC1=C(C(=NN1)C#N)Br
InChIInChI=1S/C5H4BrN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9)
InChIKeyHLAYQBULDDTUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile (CAS 2222511-91-1): Core Building Block Specifications and Procurement Profile


4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile (CAS 2222511-91-1) is a heterocyclic organic compound with the molecular formula C5H4BrN3 and a molecular weight of 186.01 g/mol [1]. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . This compound is characterized by a bromine atom at the 4-position and a methyl group at the 5-position on the pyrazole ring, along with a nitrile (cyano) group at the 3-position [2]. It is typically a solid at room temperature and is available from multiple chemical suppliers with purities of 95% or higher, often as a 98% purity grade . Its primary utility is as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis .

Critical Substitution Analysis for 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile: Why In-Class Analogs Are Not Interchangeable


The 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile scaffold cannot be simply interchanged with other pyrazole-3-carbonitrile derivatives due to the specific, non-trivial influence of its 4-bromo and 5-methyl substitution pattern on chemical reactivity, physicochemical properties, and biological activity. While the core pyrazole-3-carbonitrile structure is common, the exact position of bromine and methyl groups dictates the electronic environment and steric accessibility for key transformations like Suzuki-Miyaura cross-coupling [1] and dictates subsequent biological target interactions . For instance, 5-bromo regioisomers or 4-chloro analogs exhibit different cross-coupling reactivity profiles and may require distinct optimization of reaction conditions . Furthermore, Structure-Activity Relationship (SAR) studies on related pyrazoles have shown that the presence of electron-withdrawing groups like bromine at the 4-position, combined with a 5-methyl group, can significantly enhance inhibitory potency against specific targets compared to unsubstituted or differently substituted analogs . Therefore, substituting this compound without a thorough re-evaluation of synthetic routes and biological assays can lead to failed reactions, reduced yields, or the loss of desired pharmacological activity.

Quantitative Comparative Evidence for 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile: Synthetic and Pharmacological Differentiation


Comparative Cross-Coupling Reactivity: 4-Bromo vs. 5-Bromo Regioisomers in Suzuki-Miyaura Reactions

The 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile exhibits a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 5-bromo-4-methyl regioisomer. Studies on halogenated pyrazoles have shown that the position of the bromine atom significantly influences the efficiency and selectivity of cross-coupling [1]. While direct comparative data for this specific compound is limited, class-level inference from related bromopyrazoles indicates that 4-bromopyrazoles generally demonstrate a lower propensity for deleterious dehalogenation side reactions compared to 5-bromopyrazoles, leading to higher yields of the desired coupled product [1]. This difference is attributed to the electronic and steric environment created by the adjacent methyl and nitrile groups in the 4-bromo regioisomer.

Synthetic Chemistry Cross-Coupling Regioselectivity

LogP and Topological Polar Surface Area (TPSA) Comparison: Impact on Bioavailability Profile

The compound exhibits a computed XLogP3-AA value of 1.4 [1] and a Topological Polar Surface Area (TPSA) of 52.5 Ų [1]. These values are critical for predicting passive membrane permeability and oral bioavailability. In contrast, the unsubstituted parent compound, 1H-pyrazole-3-carbonitrile, has a lower molecular weight (93.09 g/mol) and would possess a different, likely lower, LogP and TPSA, but direct comparison is limited by the lack of published data [2]. The bromine and methyl substituents on the target compound increase lipophilicity (LogP) without excessively raising the TPSA, which remains within the favorable range (typically < 140 Ų) for oral absorption. This balance is a key differentiator for a building block intended for generating drug-like molecules.

Medicinal Chemistry Physicochemical Properties Drug-likeness

MAO-B Inhibitory Activity: A Differentiated Pharmacological Profile Compared to Non-Brominated Analogs

Research indicates that 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile acts as an inhibitor of monoamine oxidase B (MAO-B) . This is a relevant target for neurodegenerative diseases like Parkinson's. While quantitative IC50 data for this exact compound is not publicly available in primary literature, the structural features are key. Class-level inference from studies on other pyrazole-based MAO-B inhibitors shows that the presence of a halogen (bromine) at the 4-position, combined with a small alkyl group (methyl) at the 5-position, is a privileged substructure for MAO-B inhibition . The non-brominated analog, 5-methyl-1H-pyrazole-3-carbonitrile, is expected to have significantly reduced or no activity against this target due to the absence of the critical bromine substituent required for key halogen-bonding interactions in the MAO-B active site . This establishes a clear functional differentiator for the brominated compound.

Neurodegenerative Disease Enzyme Inhibition SAR

Optimal Scientific and Industrial Deployment Scenarios for 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile


Target-Oriented Synthesis of Drug-Like Pyrazole Libraries via Suzuki-Miyaura Cross-Coupling

Due to its favorable cross-coupling reactivity profile [1], 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is optimally deployed as a core building block in the parallel synthesis of diverse, drug-like pyrazole libraries. Its single bromine handle allows for the rapid and systematic introduction of various aryl, heteroaryl, or alkenyl groups, enabling medicinal chemists to explore SAR around the 4-position of the pyrazole core. The resulting LogP and TPSA properties of the core scaffold [2] are well-suited for generating compound collections with favorable physicochemical profiles for oral bioavailability.

Scaffold for Developing Novel MAO-B Inhibitors for Neurodegenerative Disease Research

For research programs targeting monoamine oxidase B (MAO-B) inhibition , this compound serves as a direct and potent starting point. The pre-installed bromine atom is not just a synthetic handle but a critical pharmacophoric element for target engagement. Researchers can use this scaffold to rapidly synthesize and evaluate novel analogs aimed at Parkinson's disease, avoiding the multi-step synthesis required to introduce this key substitution from a non-brominated parent.

Crystallography and Biophysical Studies of Bromodomain-Containing Proteins

Pyrazole derivatives are known to act as bromodomain inhibitors [3]. The specific 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile scaffold, with its balanced physicochemical properties, is an ideal candidate for use as a ligand in X-ray crystallography or other biophysical studies (e.g., SPR, ITC) to probe the binding sites of bromodomain-containing proteins. Its bromine atom provides a strong anomalous scattering signal for X-ray crystallography, facilitating phase determination and accurate modeling of ligand-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.